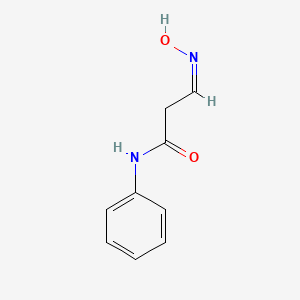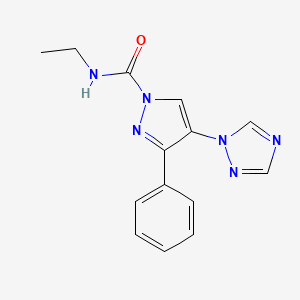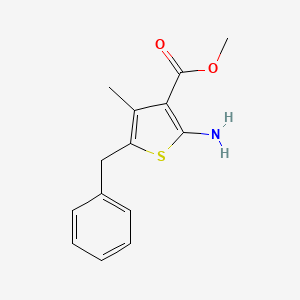
4-Chloro-2-(dimethylamino)phenol
Overview
Description
“4-Chloro-2-(dimethylamino)phenol” belongs to the class of organic compounds known as dialkylarylamines. These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
The synthesis of “this compound” involves a nitrification-catalytic reduction reaction according to a hydrazine hydrate catalytic reduction method . The raw materials adopted in the production method are easy to obtain, synthesis conditions are simple, and the product yield is high .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12ClNO . The InChI representation of the molecule is InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 .
Scientific Research Applications
Importance of Phenolic Compounds in Scientific Research
Phenolic compounds are a diverse group of chemical substances that play crucial roles in both natural ecosystems and various scientific applications. They are widely recognized for their antioxidant properties, which contribute to their use in medical, pharmaceutical, and food industries. Phenolic compounds, such as chlorogenic acid and other structurally related phenols, exhibit a range of biological activities including antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). These activities highlight the potential for phenolic compounds to contribute to treatments for various conditions, including metabolic disorders, cardiovascular disease, and neurodegenerative diseases.
Phenolic Compounds in Environmental Science
In the context of environmental science, phenolic compounds are studied for their occurrence, toxicity, and degradation in natural environments. For example, the study of chlorophenols and their environmental fate addresses the need for understanding the persistence and ecological impact of phenolic pollutants (Shiu et al., 1994). These compounds are often by-products of industrial processes and can pose significant risks to aquatic life and water quality.
Advanced Materials and Phenolic Chemistries
The engineering of advanced materials frequently leverages the unique properties of phenolic compounds. Their ability to form complexes with metals and other organic compounds facilitates the development of functional materials with applications in catalysis, energy storage, and biomedicine (Jia et al., 2021). The control over phenolic chemistries enables the synthesis of materials with precise structural and functional characteristics, underscoring the versatility and utility of phenolic compounds in materials science.
Safety and Hazards
“4-Chloro-2-(dimethylamino)phenol” is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
4-Chloro-2-(dimethylamino)phenol is a derivative of 4-aminophenol Similar compounds have been shown to exhibit antimicrobial and antidiabetic activities, suggesting potential targets could be microbial cells and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s known that similar compounds interact with their targets leading to inhibition of microbial growth and carbohydrate metabolism
Biochemical Pathways
Based on its antimicrobial and antidiabetic activities, it can be inferred that it may affect pathways related to microbial growth and carbohydrate metabolism .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antidiabetic activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCIEWWUDTBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738599 | |
| Record name | 4-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-17-9 | |
| Record name | 4-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3123000.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime](/img/structure/B3123011.png)


![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)

![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)


![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)
